4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group, a prop-2-enyl group, and a thiomorpholine ring attached to the triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and thiomorpholine.
Alkylation: The prop-2-enyl group is introduced through an alkylation reaction. This step involves the reaction of 4-chloro-1,3,5-triazine with an appropriate alkylating agent under controlled conditions.
Thiomorpholine Substitution: The thiomorpholine ring is introduced by reacting the intermediate product with thiomorpholine in the presence of a suitable base, such as sodium carbonate, at elevated temperatures (70-80°C) in a dioxane/water solvent mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The prop-2-enyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized triazine derivatives.
Scientific Research Applications
4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3,5-triazine: A precursor in the synthesis of 4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, which may exhibit similar chemical properties.
Prop-2-enyl Substituted Triazines: Compounds with similar alkylation patterns.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloro group, prop-2-enyl group, and thiomorpholine ring in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5S/c1-2-3-12-9-13-8(11)14-10(15-9)16-4-6-17-7-5-16/h2H,1,3-7H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJBVHJOFGXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)Cl)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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